molecular formula C15H26N2O2 B13494550 rac-tert-butyl (1R,2S,6S,7R,8R)-8-amino-4-azatricyclo[5.2.2.0,2,6]undecane-4-carboxylate

rac-tert-butyl (1R,2S,6S,7R,8R)-8-amino-4-azatricyclo[5.2.2.0,2,6]undecane-4-carboxylate

Cat. No.: B13494550
M. Wt: 266.38 g/mol
InChI Key: DAVORAFUAMGUBZ-UJPOAAIJSA-N
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Description

rac-tert-butyl (1R,2S,6S,7R,8R)-8-amino-4-azatricyclo[5.2.2.0,2,6]undecane-4-carboxylate: is a complex organic compound with a unique tricyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of rac-tert-butyl (1R,2S,6S,7R,8R)-8-amino-4-azatricyclo[5.2.2.0,2,6]undecane-4-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.

    Introduction of the amino group: This step usually involves the use of amination reactions.

    Protection and deprotection steps: These are necessary to ensure the correct functional groups are present at the right stages of the synthesis.

Industrial Production Methods: : Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can be used to modify the tricyclic core or the amino group.

    Substitution: Various substitution reactions can be performed on the tricyclic core or the tert-butyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to nitroso derivatives, while reduction of the tricyclic core can yield various reduced forms of the compound.

Scientific Research Applications

Chemistry

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its unique structural properties and reactivity.

Biology

  • Investigated for potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

  • Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

Industry

  • Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which rac-tert-butyl (1R,2S,6S,7R,8R)-8-amino-4-azatricyclo[5.2.2.0,2,6]undecane-4-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique tricyclic structure. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.2.0,2,6]undecane-4-carboxylate: This compound has a similar tricyclic structure but differs in the functional groups present.

    tert-butyl (1R,2S,6S,7R)-8-hydroxy-4-azatricyclo[5.2.2.0,2,6]undecane-4-carboxylate: Another similar compound with a hydroxyl group instead of an amino group.

Uniqueness: : rac-tert-butyl (1R,2S,6S,7R,8R)-8-amino-4-azatricyclo[5220,2,6]undecane-4-carboxylate is unique due to its specific combination of functional groups and its tricyclic structure

Properties

Molecular Formula

C15H26N2O2

Molecular Weight

266.38 g/mol

IUPAC Name

tert-butyl (1R,2S,6S,7R,8R)-8-amino-4-azatricyclo[5.2.2.02,6]undecane-4-carboxylate

InChI

InChI=1S/C15H26N2O2/c1-15(2,3)19-14(18)17-7-11-9-4-5-10(12(11)8-17)13(16)6-9/h9-13H,4-8,16H2,1-3H3/t9-,10-,11+,12-,13-/m1/s1

InChI Key

DAVORAFUAMGUBZ-UJPOAAIJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H]3CC[C@H]([C@H]2C1)[C@@H](C3)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C3CCC(C2C1)C(C3)N

Origin of Product

United States

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